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Quinolin-3-ol hydrochloride chemical structure and physicochemical properties

An In-depth Technical Guide to Quinolin-3-ol Hydrochloride: Structure, Properties, and Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in med...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Quinolin-3-ol Hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyridine ring, offers a versatile template for designing molecules with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2] Functionalization at the C-3 position of the pyridine ring is a key strategy for modulating the electronic and steric properties of the quinoline system, thereby influencing its biological activity.

Quinolin-3-ol, a hydroxyl-substituted derivative, is a valuable intermediate in the synthesis of more complex molecules and has been investigated for its own biological potential.[3] This guide focuses on the hydrochloride salt of quinolin-3-ol (CAS 1217110-69-4). The conversion to a hydrochloride salt is a common strategy in drug development to enhance the aqueous solubility and bioavailability of a parent compound.[4][5] This document, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol for Quinolin-3-ol hydrochloride, designed to support researchers in its effective utilization and characterization.

Chemical Structure and Identification

The structure of Quinolin-3-ol hydrochloride arises from the protonation of the basic nitrogen atom in the quinoline ring by hydrochloric acid. This creates the quinolinium cation, with a chloride anion counterion.

  • IUPAC Name: Quinolin-3-ol;hydrochloride

  • CAS Number: 1217110-69-4

  • Molecular Formula: C₉H₈ClNO

  • Molecular Weight: 181.62 g/mol

  • InChI Key: BOHDMKHEQAMOKO-UHFFFAOYSA-N[6]

The key structural features are the planar, aromatic quinoline core, the hydroxyl group at the 3-position which can act as both a hydrogen bond donor and acceptor, and the positively charged nitrogen atom which significantly influences the molecule's electronic distribution and intermolecular interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing experiments, developing formulations, and interpreting biological data. The properties of Quinolin-3-ol hydrochloride are presented below, with data for the parent free base (Quinolin-3-ol, CAS 580-18-7) included for comparison.

PropertyQuinolin-3-ol HydrochlorideQuinolin-3-ol (Free Base)Reference(s)
CAS Number 1217110-69-4580-18-7,[7]
Molecular Formula C₉H₈ClNOC₉H₇NO,[7]
Molecular Weight 181.62 g/mol 145.16 g/mol ,[7]
Appearance Not specified, likely a solid.Tan-colored crystalline solid.,[7]
Melting Point Data not available199-200 °C[7]
Solubility Expected to have enhanced aqueous solubility.Limited solubility in water; soluble in organic solvents like ethanol and ether.[4],[3]
pKa Not experimentally determined. The quinolinium nitrogen is acidic.pKa₁ ≈ 4.8 (quinolinium N-H); pKa₂ ≈ 8.1 (phenolic O-H) (Predicted)[8]

Expert Insights on pKa and Solubility: The pKa values are critical for predicting the ionization state of the molecule at a given pH. For 3-hydroxyquinoline, there are two ionizable groups: the quinoline nitrogen and the hydroxyl group. Based on data for similar compounds, the quinoline nitrogen is the more basic site and will be protonated first (pKa of the conjugate acid ~4.8).[8] The hydroxyl group is phenolic in nature and will deprotonate under more basic conditions (pKa ~8.1). Therefore, in the hydrochloride salt form, the nitrogen is protonated, and the molecule carries a positive charge. This charge is the primary reason for the anticipated increase in solubility in polar solvents like water compared to its neutral free base.

Synthesis and Characterization

The preparation of Quinolin-3-ol hydrochloride is a two-step process: first, the synthesis of the 3-hydroxyquinoline free base, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Hydroxyquinoline (Free Base)

The following protocol is a reliable and well-documented method adapted from Organic Syntheses, a highly trusted source for chemical preparations.[7] This method provides a significant advantage over other routes by using readily available starting materials and avoiding the use of difficult-to-access intermediates.

Experimental Protocol:

  • Preparation of 3-Hydroxycinchoninic Acid:

    • In a 3-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas outlet, dissolve 147 g (1.00 mole) of isatin in a solution of 120 g (3.00 moles) of sodium hydroxide in 1.2 L of water.

    • Maintain the temperature at 20–25 °C using a cooling bath. Vigorously stir the solution while gradually adding 168.5 g (1.375 moles) of chloropyruvic acid over 2 hours.

    • Causality: The use of a strong base (NaOH) deprotonates the isatin, forming a nucleophile that attacks the chloropyruvic acid. Maintaining the temperature prevents side reactions and degradation of the starting materials.

    • After the addition is complete, continue stirring for 1 hour, then allow the mixture to stand at room temperature for 6 days.

    • Filter the resulting solid, wash with water, and then disperse the filter cake in 160 mL of absolute ethanol. Filter again, air-dry, and finally dry in a vacuum desiccator. This yields bright-yellow 3-hydroxycinchoninic acid.

  • Decarboxylation to 3-Hydroxyquinoline:

    • Place the dried 3-hydroxycinchoninic acid (from the previous step) in a 1-L Claisen flask.

    • Heat the flask in a metal bath. The solid will melt and begin to decompose with vigorous gas evolution (CO₂) at approximately 220 °C.

    • Causality: Thermal decarboxylation is a classic method for removing a carboxylic acid group from an aromatic ring, particularly when activated by an adjacent electron-donating group like a hydroxyl.

    • Maintain the temperature at 220–230 °C for about 30 minutes until gas evolution ceases. The crude 3-hydroxyquinoline will distill and solidify in the receiver.

    • The crude product is a gray-brown solid.

  • Purification:

    • Dissolve the crude 3-hydroxyquinoline (57–63 g) in 1.2 L of a boiling 1:1 (v/v) mixture of benzene and ligroin.

    • Causality: The mixed solvent system is chosen to provide good solubility for the product at high temperatures and lower solubility at room temperature, facilitating crystallization and removal of impurities.

    • Filter the hot solution through a fluted filter paper.

    • Concentrate the filtrate by boiling until precipitation begins (to a volume of about 600 mL) and then allow it to cool to room temperature.

    • Collect the resulting tan-colored crystals by filtration and dry them. The yield of pure 3-hydroxyquinoline is typically 44–47 g (61–65% overall yield), with a melting point of 199–200 °C.[7]

Preparation of Quinolin-3-ol Hydrochloride (Representative Protocol)

The conversion of the free base to the hydrochloride salt is a straightforward acid-base reaction. The following is a representative protocol based on established chemical principles for salt formation.

Experimental Protocol:

  • Dissolution: Dissolve the purified 3-hydroxyquinoline (e.g., 10.0 g, 68.9 mmol) in a suitable anhydrous organic solvent such as ethanol or diethyl ether (approx. 150-200 mL). Gentle warming may be required to achieve complete dissolution.

    • Causality: Anhydrous solvents are used to prevent the introduction of water, which can affect the crystallization of the salt. Ethanol and ether are common choices as they readily dissolve the free base but are often poor solvents for the resulting ionic salt, promoting its precipitation.

  • Acidification: While stirring the solution, slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution becomes acidic (test with pH paper) and a precipitate is observed. An excess of the HCl solution is typically added to ensure complete conversion.

  • Precipitation and Isolation: Continue stirring the mixture, possibly in an ice bath, for 30-60 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid Quinolin-3-ol hydrochloride by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material and excess HCl.

  • Drying: Dry the resulting solid product under vacuum to remove all traces of solvent.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 3-Hydroxyquinoline (Free Base) cluster_step2 Step 2: Formation of Hydrochloride Salt Isatin Isatin & Chloropyruvic Acid NaOH NaOH (aq) Stirring Stirring at 20-25°C, then 6 days at RT NaOH->Stirring Decarboxylation Thermal Decarboxylation (220-230°C) Stirring->Decarboxylation Purification Recrystallization (Benzene/Ligroin) Decarboxylation->Purification FreeBase Pure 3-Hydroxyquinoline Purification->FreeBase Dissolution Dissolve in Anhydrous Solvent (e.g., Ethanol) FreeBase->Dissolution HCl HCl in Ether Precipitation Stirring & Precipitation HCl->Precipitation Isolation Filtration, Washing, & Drying Precipitation->Isolation FinalProduct Quinolin-3-ol Hydrochloride Isolation->FinalProduct

Caption: Synthesis workflow for Quinolin-3-ol hydrochloride.

Expected Spectroscopic Data for Characterization

While experimental spectra for Quinolin-3-ol hydrochloride are not widely available in the literature, its structure can be confidently predicted based on data from the parent quinoline hydrochloride and related substituted quinolines.[9][10][11][12]

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 400 MHz) Protonation of the nitrogen atom causes a significant downfield shift of the protons on the pyridine ring (H2, H4) and adjacent protons on the benzene ring (H8).

  • δ ~14.0-15.0 ppm (broad s, 1H): N-H proton of the quinolinium ion.

  • δ ~10.0-11.0 ppm (s, 1H): O-H proton of the hydroxyl group.

  • δ ~9.1-9.3 ppm (d, 1H): H-2 proton, downfield due to adjacent N⁺.

  • δ ~8.8-9.0 ppm (d, 1H): H-4 proton, downfield due to N⁺ and deshielding effect.

  • δ ~8.1-8.3 ppm (d, 1H): H-8 or H-5 proton.

  • δ ~7.8-8.0 ppm (m, 2H): Remaining aromatic protons (H5, H6, H7).

  • δ ~7.6-7.8 ppm (m, 1H): Remaining aromatic proton.

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆, 101 MHz) The carbon atoms of the pyridine ring, particularly those adjacent to the protonated nitrogen (C2, C8a), are expected to be shifted downfield.

  • δ ~150-155 ppm: C-3 (bearing the OH group).

  • δ ~145-148 ppm: C-2.

  • δ ~140-142 ppm: C-8a (quaternary).

  • δ ~135-138 ppm: C-4.

  • δ ~128-132 ppm: C-5, C-7, C-6.

  • δ ~120-125 ppm: C-4a (quaternary).

  • δ ~118-120 ppm: C-8.

Infrared (IR) Spectroscopy (Predicted)

(KBr Pellet) The IR spectrum will be characterized by broad absorption bands due to the O-H and N⁺-H groups, in addition to the characteristic aromatic vibrations.

  • 3400-3200 cm⁻¹ (broad): O-H stretching vibration.

  • 3100-2800 cm⁻¹ (broad): N⁺-H stretching of the quinolinium ion.

  • 1620-1600 cm⁻¹ (strong): C=N and C=C stretching vibrations of the aromatic rings.

  • 1500-1400 cm⁻¹: Aromatic ring skeletal vibrations.

  • 1250-1200 cm⁻¹: C-O stretching of the phenolic hydroxyl group.

  • 850-750 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of the aromatic substitution pattern.

Mass Spectrometry (MS)

(ESI+) In electrospray ionization positive mode, the spectrum will detect the cation of the salt, which is the protonated free base. The molecular ion peak will correspond to the mass of 3-hydroxyquinoline.

  • m/z = 146.06 [M+H]⁺: This corresponds to the molecular ion of the free base (C₉H₇NO).

  • Fragmentation Pattern: A primary fragmentation pathway for quinolines is the loss of hydrogen cyanide (HCN, 27 Da) from the ring system, which would result in a fragment at m/z = 119.05 .[4]

Applications in Research and Drug Development

Quinolin-3-ol hydrochloride serves as a crucial building block for the synthesis of more complex molecules in drug discovery programs. The quinoline nucleus is a privileged scaffold, and the 3-hydroxy group provides a convenient handle for further chemical modification through reactions such as etherification, esterification, or substitution. Its derivatives are explored for a wide range of therapeutic targets, leveraging the broad biological activity profile of the quinoline class of compounds.[2][13]

Conclusion

Quinolin-3-ol hydrochloride is a compound of significant interest for chemical synthesis and medicinal chemistry. While comprehensive experimental data for the hydrochloride salt itself is sparse in public literature, a robust understanding of its properties and behavior can be derived from the well-characterized free base and fundamental chemical principles. This guide provides researchers with a reliable synthesis protocol for the parent compound, a practical method for its conversion to the hydrochloride salt, and a detailed, predicted spectroscopic profile for its unambiguous characterization. This foundational knowledge is critical for enabling the effective use of Quinolin-3-ol hydrochloride in the development of novel chemical entities and advancing drug discovery efforts.

References

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Baryłka, A., Santonoceta, G. D. G., Gattuso, G., Godlewska-Żyłkiewicz, B., Sgarlata, C., Milea, D., & Gama, S. (2025). Acid-base properties of hydroxyquinolines in aqueous solution: Effect of hydroxyl group position on thermodynamic protonation parameters. Journal of Molecular Liquids, 400, 124479.
  • Gao, Y., et al. (n.d.).
  • NIST. (n.d.). Quinoline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of compound (3). Retrieved from [Link]

  • The Royal Society of Chemistry. (2014).
  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]

  • Shashiprabha, et al. (n.d.). Synthesis, Characterization and Biological Activity of Quinoline Bound Imidazoles.
  • Watson Noke Scientific. (n.d.). 1,2,3,4-tetrahydro-benzo[h]quinolin-3-ol hydrochloride CAS 73579-26-7. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Retrieved from [Link]

  • Arici, K., & Yilmaz, R. (2013). Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. Asian Journal of Chemistry, 25(16), 9031-9036.
  • Bazzano, M., et al. (2023). Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors. Journal of Molecular Liquids, 382, 121876.
  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.
  • LookChem. (n.d.). 3-quinolinol. Retrieved from [Link]

  • BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
  • Narayanaswami, S., et al. (n.d.).
  • NIST. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • BenchChem. (n.d.). Quinolin-3-amine;dihydrochloride.
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  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof....
  • PubChem. (n.d.). 1,2,3,4-Tetrahydrobenzo(h)quinolin-3-ol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Aromaticity of substituted 8-hydroxyquinolines....
  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

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  • PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Quinolin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: More Than Just a Number In the realm of chemical analysis and drug development, precision is paramount. While the terms "molecular weight" and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: More Than Just a Number

In the realm of chemical analysis and drug development, precision is paramount. While the terms "molecular weight" and "exact mass" are sometimes used interchangeably in general laboratory parlance, they represent fundamentally different concepts.[1][2]

  • Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule.[3][4] It is calculated using the standard atomic weights of the elements as found on the periodic table.[5][6] This value is crucial for stoichiometric calculations, such as preparing solutions of a specific molarity.

  • Exact Mass (or Monoisotopic Mass) is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[7][8] This value is of particular importance in high-resolution mass spectrometry, where individual isotopic peaks can be resolved.[9][10]

The distinction becomes especially significant for molecules containing elements with multiple common isotopes, such as chlorine.[9][11] For quinolin-3-ol hydrochloride, the presence of chlorine, with its two abundant isotopes, ³⁵Cl and ³⁷Cl, makes it an excellent case study for highlighting this difference.[12][13][14][15]

Chemical Identity of Quinolin-3-ol Hydrochloride

To accurately calculate the molecular weight and exact mass, we must first establish the correct chemical formula for quinolin-3-ol hydrochloride. Quinolin-3-ol has the chemical formula C₉H₇NO.[16][17][18] When it forms a hydrochloride salt, a molecule of hydrogen chloride (HCl) is added.

Therefore, the chemical formula for quinolin-3-ol hydrochloride is C₉H₈ClNO .[19]

Calculation of Molecular Weight

The molecular weight is determined by summing the average atomic weights of all atoms in the chemical formula.[3][5] The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).[20]

The calculation proceeds as follows:

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH81.0088.064
ChlorineCl135.453[21]35.453
NitrogenN114.00714.007
OxygenO115.99915.999
Total 181.622

Thus, the molecular weight of quinolin-3-ol hydrochloride is 181.62 g/mol .[19]

Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule.[7][22]

ElementIsotopeIsotopic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.0000009108.000000
Hydrogen¹H1.00782588.062600
Chlorine³⁵Cl34.968853[23]134.968853
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915115.994915
Total 181.029442

The exact mass of quinolin-3-ol hydrochloride is 181.029442 Da .[19]

Summary of Calculated Values

For ease of reference, the calculated values are summarized below:

ParameterValueUnits
Molecular Weight 181.622 g/mol
Exact Mass 181.029442Da

Practical Implications and Experimental Causality

The choice between using molecular weight and exact mass is dictated by the specific scientific application.

Stoichiometry and Solution Preparation: When preparing solutions of a known concentration (e.g., molarity), the molecular weight is the appropriate value to use. This is because you are weighing a macroscopic amount of the substance, which contains a statistical distribution of all naturally occurring isotopes.

Mass Spectrometry: In mass spectrometry, the exact mass is the critical parameter.

  • Low-Resolution Mass Spectrometry: In instruments with lower resolving power, you may observe a single peak corresponding to the nominal mass (the integer mass of the most abundant isotopic peak).

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments can distinguish between molecules with very similar masses. The high precision of the measured mass allows for the determination of the elemental composition of a molecule. For quinolin-3-ol hydrochloride, an HRMS instrument would detect a peak at m/z 181.0294, and another peak for the ³⁷Cl isotope at approximately m/z 183.0265, with a characteristic intensity ratio of about 3:1.[9] This isotopic pattern is a definitive signature for a molecule containing one chlorine atom.

Logical Workflow for Calculation

The following diagram illustrates the decision-making process and calculation workflow for determining both molecular weight and exact mass.

G cluster_start Starting Information cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation cluster_app Application A Quinolin-3-ol Hydrochloride B Chemical Formula: C₉H₈ClNO A->B C Obtain Standard Atomic Weights (from IUPAC Periodic Table) B->C F Obtain Masses of Most Abundant Isotopes B->F D Sum of (Atom Count × Atomic Weight) for all atoms C->D E Molecular Weight = 181.622 g/mol D->E I Stoichiometry & Bulk Properties E->I G Sum of (Atom Count × Isotopic Mass) for all atoms F->G H Exact Mass = 181.029442 Da G->H J Mass Spectrometry H->J

Caption: Workflow for calculating and applying molecular weight and exact mass.

Conclusion

A precise understanding and correct application of molecular weight and exact mass are fundamental to rigorous scientific research. For quinolin-3-ol hydrochloride, the molecular weight of 181.622 g/mol should be used for all stoichiometric calculations, while its exact mass of 181.029442 Da is the value of interest in mass spectrometry analysis. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently utilize these values in their respective fields.

References

  • ChemCollective. (n.d.). Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. Retrieved from [Link]

  • Albreht, A. (2012, October 2). Molecular weight or exact mass in LC-MS? ResearchGate. Retrieved from [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. Retrieved from [Link]

  • Prepineer. (n.d.). Molecular Weight Of A Compound FE Exam 2026: Find It. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Scientific Instrument Services. (2016). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolin-3-ylmethanol hydrochloride. PubChem. Retrieved from [Link]

  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-Quinuclidinol hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Quinuclidinol hydrochloride. PubChem. Retrieved from [Link]

  • Separation Science. (2024, September 18). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. Retrieved from [Link]

  • St. Olaf College. (n.d.). Exact mass calculater. Retrieved from [Link]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass? Retrieved from [Link]

  • BioMagResBank. (n.d.). Molecular Mass Calculator. Retrieved from [Link]

  • NextSDS. (n.d.). Quinolin-3-ol — Chemical Substance Information. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). QUINOLIN-3-OL | CAS 580-18-7. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolin-8-ol hydrochloride. PubChem. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Chlorine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Chlorine atom. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorine. PubChem. Retrieved from [Link]

  • Tro, N. J. (n.d.). Naturally occurring chlorine is composed of two isotopes. In Chemistry: A Molecular Approach (4th ed.). Numerade. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the most abundant isotope of chlorine? Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of chlorine. Retrieved from [Link]

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Foundational

Quinolin-3-ol Hydrochloride: A Technical Guide to Biological Activity and Cytotoxicity Profiling

Executive Summary Quinolin-3-ol hydrochloride and its functionalized derivatives represent a critical scaffold in modern medicinal chemistry. Recognized for their diverse biological activities—ranging from potent cytotox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-3-ol hydrochloride and its functionalized derivatives represent a critical scaffold in modern medicinal chemistry. Recognized for their diverse biological activities—ranging from potent cytotoxicity against malignant cell lines to robust antimicrobial and antioxidant properties—these compounds serve as vital precursors for advanced therapeutics like thiocoraline and sandramycin. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways of quinolin-3-ol hydrochloride, present quantitative cytotoxicity data, and provide self-validating experimental protocols for its synthesis and biological evaluation.

Chemical Context and Mechanistic Pathways

The biological efficacy of 3-hydroxyquinolines is deeply tied to their structural ability to interact with cellular macromolecules. The hydroxyl group at the C-3 position, combined with the nitrogen heteroatom of the quinoline ring, creates a potent pharmacophore capable of hydrogen bonding and metal chelation.

Mechanistically, the cytotoxicity of quinolin-3-ol derivatives is driven by several concurrent pathways:

  • DNA Intercalation: The planar aromatic quinoline core inserts between DNA base pairs, disrupting replication and transcription, ultimately triggering apoptosis.

  • Enzyme Inhibition: Specific derivatives, such as pyrazolo[3,4-b]quinolin-3-ols, exhibit high binding affinity to the active sites of human telomerase (hTERT), effectively blocking cancer cell immortalization 1.

  • Redox Modulation: In non-malignant contexts, quinolin-3-ol acts as a potent reactive oxygen species (ROS) scavenger, promoting cellular survival and anti-inflammatory responses during wound healing 2.

MOA Q3OH Quinolin-3-ol HCl DNA DNA Intercalation Q3OH->DNA Enzyme Enzyme Inhibition Q3OH->Enzyme ROS ROS Scavenging Q3OH->ROS Apotosis Cell Apoptosis DNA->Apotosis DNA Damage Enzyme->Apotosis Block Proliferation Survival Cell Survival ROS->Survival Antioxidant

Mechanisms of quinolin-3-ol hydrochloride in cytotoxicity and cellular protection.

Quantitative Cytotoxicity Profiles

To contextualize the therapeutic window of these compounds, it is essential to analyze their structure-activity relationships (SAR) across various cell lines. The placement of functional groups (e.g., carboxamides) significantly alters bioavailability and target specificity 3.

Below is a summarized comparison of quantitative cytotoxicity data for key quinolin-3-ol derivatives:

Derivative ClassPrimary Target / Cell LineObserved Activity (IC₅₀ / Binding)Mechanistic Note
3-Hydroxyquinaldic acid derivatives HepG2 (Human Liver Cancer)15.6 µM – 51.5 µMModerate cytotoxicity; precursor to potent chromodepsipeptides 4.
3-Hydroxyquinoline-5-carboxamides Various Cancer Cell Lines~15 µM - 50 µMCytotoxicity is heavily influenced by the polarity of the substituent at position 2 3.
Pyrazolo[3,4-b]quinolin-3-ols Human Telomerase (hTERT)Binding Energy: -23.012 kcal/molHigh affinity to hTERT active site, acting as a potent enzyme inhibitor 1.
Quinolin-3-ol (Unmodified) L929 Fibroblast Cells>80% viability at <1.5 mg/mLHigh biocompatibility at lower doses; promotes cell migration and proliferation 2.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific causality to prevent common experimental artifacts.

Site-Selective Organocatalytic Synthesis of 3-Hydroxyquinoline Hydrochloride

The late-stage meta-C–H hydroxylation of azaarenes is notoriously difficult. This protocol utilizes an organocatalytic cyclizative rearrangement of azaarene 1-oxides to achieve high yields 5.

Step-by-Step Methodology:

  • Preparation of the Catalyst System: Generate the nitrilium ion catalyst in situ by reacting N-methylacetamide with oxalyl chloride.

    • Causality: Generating the catalyst in situ rather than pre-synthesizing it ensures maximum reactivity and prevents the degradation of moisture-sensitive imidoyl chlorides.

  • Substrate Addition: Dissolve 2-phenyl-quinoline N-oxide in anhydrous acetonitrile (0.05 M concentration).

  • Thermal Activation: Heat the reaction mixture to exactly 90 °C and stir for 10 hours.

    • Causality: Maintaining 90 °C in acetonitrile is critical. Lower temperatures result in incomplete conversion, while alternative solvents or higher temperatures trigger the unwanted Boekelheide rearrangement (acetyl transfer pathway). This specific thermal control ensures exclusive chemo- and site-selective meta-C–H hydroxylation.

  • Isolation: Cool to room temperature. The 3-hydroxyquinoline hydrochloride precipitates directly from the solution.

  • Validation: Filter and wash the precipitate. Confirm the structure via ¹H NMR (look for the distinct downfield shift of the hydroxyl proton) and HRMS.

In Vitro Cytotoxicity and Viability Screening

When evaluating the biological activity of quinolin-3-ol hydrochloride, distinguishing between true cytotoxicity and assay interference (e.g., compound auto-fluorescence) is paramount.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2 or L929) in a 96-well plate at a density of 1 × 10⁴ cells/well in complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Preparation: Dissolve quinolin-3-ol hydrochloride in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 100 µM.

    • Causality: The final DMSO concentration must strictly remain ≤ 0.5% (v/v) in all wells. Higher DMSO concentrations induce baseline solvent toxicity, artificially skewing the IC₅₀ calculation.

  • Treatment: Aspirate the old media and apply the drug dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • Viability Assay (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Because some quinoline derivatives exhibit dual-emission fluorescence, using a colorimetric assay like MTT (measuring absorbance at 570 nm) prevents the optical read-through artifacts common in fluorescent resazurin-based assays.

  • Solubilization & Analysis: Carefully remove the media, add 150 µL of DMSO to dissolve the formazan crystals, and read absorbance. Calculate IC₅₀ using non-linear regression.

Workflow Prep Compound Preparation Culture Cell Culture & Seeding Prep->Culture Treatment Drug Treatment (48h) Culture->Treatment Assay Colorimetric MTT Assay Treatment->Assay Analysis IC50 Calculation Assay->Analysis

Self-validating experimental workflow for in vitro cytotoxicity screening.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolin-3-ol hydrochloride is highly tunable. SAR studies indicate that substituting the phenyl ring at position 2 alters the lipophilicity of the molecule, directly impacting cellular membrane permeability. Furthermore, introducing a carboxamide group at position 5 or 7 significantly shifts the molecule's profile from a general cytotoxic agent to a targeted enzyme inhibitor. For instance, moving the carboxamide group to position 5 generally decreases broad-spectrum cytotoxicity but enhances specific fluorescent properties, making these derivatives excellent candidates for molecular probes and fluorescence labeling 3.

Conclusion

Quinolin-3-ol hydrochloride is a versatile and highly active chemical scaffold. By strictly controlling synthetic parameters—such as utilizing in situ organocatalysis to dictate site-selective hydroxylation—researchers can generate high-purity derivatives. When coupled with rigorously controlled, self-validating cytotoxicity assays, this compound class offers immense potential for the development of novel anticancer therapeutics, antimicrobial agents, and advanced molecular probes.

References

  • Journal of Applicable Chemistry - Synthesis, Characterization and Molecular Docking Studies of Phenylpyrazolo[3,4-b]quinolin-3-ols URL
  • MDPI - Botryocladia leptopoda Extracts Promote Wound Healing Ability via Antioxidant and Anti-Inflammatory Activities URL
  • RSC Advances - Preparation of 2-phenyl-3-hydroxyquinoline-4(1H)
  • PMC / NIH - New 3-Hydroxyquinaldic Acid Derivatives from Cultures of the Marine Derived Actinomycete Streptomyces cyaneofuscatus M-157 URL
  • ACS Publications - Organocatalytic meta-C–H Hydroxylation of Azaarene N-Oxides URL

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of Quinolin-3-ol Hydrochloride Stock Solutions for Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Rationale Quinolin-3-ol hydrochloride (3-Hydroxyquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

Quinolin-3-ol hydrochloride (3-Hydroxyquinoline hydrochloride) is a critical organic intermediate and bioactive scaffold frequently utilized in the development of kinase inhibitors and anti-tumor therapeutics. In in vitro cell culture assays, the method of delivering this compound to cells dictates the reproducibility of your phenotypic and transcriptomic data.

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely about dissolving a powder; it is about managing solvent chemistry, preserving molecular stability, and preventing artifactual cytotoxicity.

While the free base form of quinolin-3-ol exhibits poor aqueous solubility[1], the hydrochloride salt is specifically engineered to enhance hydrophilicity. This chemical modification provides researchers with a critical choice: utilizing ultra-pure water (ddH₂O) to eliminate solvent toxicity, or utilizing anhydrous Dimethyl Sulfoxide (DMSO) for maximum concentration and long-term stability.

Solvent Selection and Causality

Choosing the right solvent is the most consequential step in this protocol. Your choice dictates the downstream handling, filtration, and dilution requirements.

  • Anhydrous DMSO: The gold standard for high-concentration stock solutions (e.g., 1000X). DMSO effectively disrupts the crystal lattice of fused-ring aromatic systems. However, DMSO is highly hygroscopic. Using standard, non-anhydrous DMSO introduces water over time, which can trigger hydrolysis or precipitation of the compound. Furthermore, final DMSO concentrations in cell culture must be strictly maintained below 0.1%–0.3% to prevent solvent-induced membrane permeabilization and transcriptomic shifts[2][3].

  • Ultra-Pure Water (ddH₂O): Feasible due to the hydrochloride salt formulation. Using ddH₂O eliminates the need for vehicle-control normalization related to DMSO toxicity. However, aqueous stocks are highly susceptible to microbial contamination and have a shorter thermodynamic shelf-life at -20°C due to pH fluctuations and hydrolytic degradation.

Quantitative Solvent & Storage Parameters
ParameterddH₂O (Ultra-pure Water)Anhydrous DMSO (>99.9%)
Max Recommended Stock Conc. ~1–5 mM (Empirically validated)Up to 20–50 mM
Sterile Filter Compatibility PES, PVDF, Cellulose AcetatePTFE, Nylon (Avoid CA/PES)
Cellular Toxicity Risk NegligibleHigh if final conc. > 0.3%
Storage Stability (-20°C) 1 month (Prone to hydrolysis)6 months
Storage Stability (-80°C) 6 months1–2 years

Experimental Workflow

StockPrep N1 1. Weigh Quinolin-3-ol HCl (Analytical Balance, Amber Vial) N2 2. Select Solvent (Anhydrous DMSO or ddH2O) N1->N2 N3 3. Dissolution (Vortex / Water Bath Sonicator) N2->N3 N4 4. Sterile Filtration (0.22 µm PTFE for DMSO / PES for H2O) N3->N4 Ensure complete dissolution N5 5. Aliquot & Store (-20°C to -80°C, Protect from Light) N4->N5

Workflow for preparing sterile quinolin-3-ol hydrochloride stock solutions.

Step-by-Step Protocol: Self-Validating Preparation

This protocol is designed as a self-validating system. Each step includes a mechanistic rationale and a validation checkpoint to ensure scientific integrity.

Phase 1: Preparation of 1000X Stock Solution
  • Equilibration: Allow the sealed vial of quinolin-3-ol hydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Hydrochloride salts are hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, altering its molecular weight and leading to inaccurate molarity calculations[4].

  • Weighing: Weigh the desired mass into a sterile, amber glass vial. Amber glass is required as heterocyclic compounds can undergo photo-oxidation under ambient laboratory lighting.

  • Dissolution: Add the calculated volume of Anhydrous DMSO or ddH₂O. Always add solvent to the powder, not powder to the solvent, to prevent clumping at the meniscus.

  • Agitation: Vortex for 60 seconds. If the solution is not optically clear, place the vial in a room-temperature ultrasonic water bath for 5–10 minutes.

    • Validation Checkpoint: Hold the vial against a light source. The absence of floating particulates or turbidity confirms complete disruption of the crystal lattice.

Phase 2: Sterilization and Storage
  • Filtration: Draw the solution into a sterile, solvent-resistant syringe. Filter the solution through a 0.22 µm syringe filter into a sterile tube.

    • Causality: If using DMSO, you must use a Polytetrafluoroethylene (PTFE) or Nylon filter. DMSO acts as a plasticizer and will dissolve standard Cellulose Acetate (CA) or Polyethersulfone (PES) membranes, leaching toxic polymers directly into your stock[3].

  • Aliquoting: Dispense the filtered stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, sterile microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles introduce micro-droplets of water condensation into the DMSO. Over time, this shifts the solubility dynamics and causes the quinolin-3-ol to precipitate out of the stock solution[5].

Troubleshooting: The Stepwise Dilution Strategy

The most common failure point in cell culture assays involving organic compounds is solvent shock precipitation .

When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous cell culture medium, the local dielectric constant of the fluid drops instantaneously. Because the hydrophobic core of the quinoline molecule cannot hydrate fast enough, it crashes out of solution, forming micro-crystals[2]. This results in artificially low effective dosing and physical damage to the cell monolayer.

To prevent this, you must utilize a stepwise dilution strategy .

Dilution S1 1000X Stock Solution (e.g., 10 mM in DMSO) S2 Intermediate Dilution (e.g., 100X in PBS/Media) S1->S2 1:10 Dilution (Prevents shock) S3 Final Working Media (10 µM, <0.1% DMSO) S2->S3 1:100 Dilution (Maintains viability)

Stepwise dilution strategy to prevent compound precipitation in media.

Dilution Protocol
  • Intermediate Stock: Dilute the 1000X DMSO stock 1:10 into a small volume of pre-warmed (37°C) culture medium or PBS to create a 100X intermediate solution. Mix vigorously by pipetting.

  • Final Working Solution: Dilute the 100X intermediate solution 1:100 into your final culture vessel. This ensures the final DMSO concentration remains at a safe ≤0.1%[6].

  • Validation Checkpoint: Before applying the final media to your cells, observe a 100 µL sample under an inverted phase-contrast microscope. An optically clear field validates that the compound remains in a biologically available, solubilized state.

References

  • MedChemExpress. Compound Handling Instructions. Retrieved from:[Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from:[Link]

  • ChemBK. 3-QUINOLOL Physico-chemical Properties and Introduction. Retrieved from:[Link]

Sources

Application

The Emergence of Quinolin-3-ol Hydrochloride in Advanced Fluorescent Probe Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a privileged heterocyclic aromatic structure, has long been a cornerstone in the development of fluorescent probes due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a privileged heterocyclic aromatic structure, has long been a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.[1][2] This guide focuses on a specific, yet underutilized precursor, quinolin-3-ol hydrochloride, and its application in creating sophisticated fluorescent sensors. We will explore the chemical rationale behind its use, from initial functionalization to the design of probes for specific analytes. This document provides detailed, field-proven protocols for the synthesis, characterization, and application of quinolin-3-ol-based fluorescent probes, offering a comprehensive resource for researchers aiming to develop novel tools for bio-imaging and analyte detection.

Introduction: The Quinolin-3-ol Scaffold - A Promising Fluorophore

Quinoline and its derivatives are renowned for their utility in developing fluorescent chemosensors.[3] Their rigid structure and ability to coordinate with various analytes, particularly metal ions, lead to significant and detectable changes in their fluorescence properties.[4] The fluorescence of quinoline derivatives is rooted in their π-conjugated system, which can be modulated by the introduction of different functional groups.[5]

Quinolin-3-ol hydrochloride presents a unique starting point for probe development. The hydroxyl group at the 3-position offers a reactive site for functionalization, allowing the attachment of various recognition moieties. The hydrochloride salt form typically enhances water solubility, a desirable property for biological applications. The fundamental principle behind the use of quinoline-based probes often lies in mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[6] In a typical "turn-on" sensor, the fluorescence of the quinoline core is initially quenched. Upon binding to a target analyte, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity.

Synthesis of a Quinolin-3-ol-Based Fluorescent Probe

The following sections detail a representative two-step synthesis of a fluorescent probe for the detection of a specific analyte, starting from quinolin-3-ol hydrochloride. This protocol is designed to be adaptable for the development of probes for various targets by modifying the recognition moiety.

Workflow for Probe Synthesis

The overall synthetic strategy involves two key stages: first, the functionalization of the quinolin-3-ol hydrochloride to create a versatile intermediate, and second, the coupling of this intermediate with a recognition moiety to yield the final fluorescent probe.

Probe_Synthesis_Workflow A Quinolin-3-ol Hydrochloride (Starting Material) B Step 1: O-Alkylation (Functionalization) A->B Propargyl bromide, K2CO3, THF C Propargylated Quinolin-3-ol (Intermediate) B->C D Step 2: Click Chemistry (Coupling with Recognition Moiety) C->D Azide-functionalized recognition moiety, CuSO4, Sodium Ascorbate E Final Fluorescent Probe D->E

Caption: General synthetic workflow for a quinolin-3-ol-based fluorescent probe.

Experimental Protocol: Synthesis of a Propargylated Quinolin-3-ol Intermediate

This protocol describes the O-propargylation of quinolin-3-ol, introducing an alkyne group that is highly versatile for subsequent "click chemistry" reactions.[7]

Materials:

  • Quinolin-3-ol hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of quinolin-3-ol hydrochloride (1 mmol) in anhydrous THF (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (3 mmol).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and form the potassium salt of quinolin-3-ol.

  • Slowly add propargyl bromide (1.5 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using TLC (eluent: EtOAc/Hexane 1:4). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure propargylated quinolin-3-ol intermediate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Synthesis of the Final Fluorescent Probe via Click Chemistry

This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the propargylated intermediate with an azide-functionalized recognition moiety.[7]

Materials:

  • Propargylated quinolin-3-ol intermediate (from step 2.2)

  • Azide-functionalized recognition moiety (e.g., an azido-containing ligand for a specific metal ion)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the propargylated quinolin-3-ol intermediate (1 mmol) and the azide-functionalized recognition moiety (1 mmol) in a mixture of THF and water (4:1, 10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol).

  • Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, add deionized water (20 mL) and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Photophysical Characterization of the Fluorescent Probe

A thorough characterization of the probe's photophysical properties is crucial for understanding its performance and for designing experiments.

Workflow for Photophysical Characterization

Photophysical_Characterization A Synthesized Probe B UV-Vis Absorption Spectroscopy A->B Determine λmax(abs) C Fluorescence Spectroscopy A->C Determine λmax(em), Stokes Shift E Evaluation of Photostability A->E Time-course fluorescence measurement D Determination of Fluorescence Quantum Yield (ΦF) C->D Relative Method (vs. Standard)

Caption: Workflow for the photophysical characterization of the fluorescent probe.

Protocol: Measurement of Absorption and Emission Spectra

Materials and Instruments:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., DMSO, ethanol, buffer solution)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Prepare a dilute solution of the probe (e.g., 10 µM) in the desired solvent or buffer.

  • Absorption Spectrum:

    • Record the UV-Vis absorption spectrum of the solution from 200 to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax(abs)).

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined λmax(abs).

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • Identify the wavelength of maximum emission (λmax(em)).

  • Stokes Shift: Calculate the Stokes shift as the difference between λmax(em) and λmax(abs). A larger Stokes shift is generally desirable to minimize self-absorption.[8]

Protocol: Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.[8][9]

Materials:

  • Fluorescent probe solution

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[10]

  • The same solvent for both the sample and the standard

Procedure:

  • Prepare a series of dilute solutions of both the probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Record the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission curves for both the probe and the standard.

  • Calculate the fluorescence quantum yield of the probe using the following equation:

    ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • η is the refractive index of the solvent (if different solvents are used)

Performance Evaluation for Analyte Detection

Once characterized, the probe's performance in detecting its target analyte must be rigorously evaluated.

Protocol: Analyte Titration and Determination of Detection Limit

This protocol determines the probe's sensitivity to the target analyte and its limit of detection (LOD).

Materials and Instruments:

  • Fluorescent probe stock solution

  • Stock solution of the target analyte (e.g., a metal salt)

  • Buffer solution

  • Spectrofluorometer

Procedure:

  • Prepare a solution of the fluorescent probe at a fixed concentration in the chosen buffer.

  • Record the initial fluorescence spectrum of the probe solution.

  • Incrementally add small aliquots of the target analyte stock solution to the probe solution.

  • After each addition, mix thoroughly, allow the solution to equilibrate, and record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the analyte.

  • The detection limit (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).[11]

Protocol: Selectivity and Competition Studies

This protocol assesses the probe's specificity for the target analyte in the presence of other potentially interfering species.[11]

Procedure:

  • Prepare solutions of the fluorescent probe containing the target analyte at a fixed concentration.

  • To these solutions, add a significant excess (e.g., 10-fold or 100-fold) of various other potentially interfering analytes (e.g., other metal ions).

  • Record the fluorescence spectrum of each solution.

  • Compare the fluorescence response in the presence of interfering analytes to that of the target analyte alone. A highly selective probe will show a minimal change in fluorescence in the presence of competitors.

Parameter Description Typical Value/Range
Excitation Max (λex) Wavelength of maximum light absorption.300-400 nm
Emission Max (λem) Wavelength of maximum fluorescence emission.400-550 nm
Stokes Shift Difference between λem and λex.50-150 nm
Quantum Yield (ΦF) Efficiency of fluorescence emission.0.1 - 0.8 (in bound state)
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Nanomolar to micromolar range
Table 1: Typical Photophysical and Performance Parameters of Quinoline-Based Fluorescent Probes.

Application in Live Cell Imaging

A key application of fluorescent probes is the visualization of analytes within living cells.[2]

General Protocol for Live Cell Imaging

Materials and Instruments:

  • Fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells grown on glass-bottom dishes or coverslips

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters/lasers

Procedure:

  • Cell Culture: Culture the cells of interest to an appropriate confluency (typically 50-70%) on glass-bottom dishes or coverslips.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in cell culture medium or a suitable buffer (e.g., PBS). The optimal concentration needs to be determined empirically but typically ranges from 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37°C.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.

    • For dynamic studies, the target analyte can be introduced, and time-lapse imaging can be performed to monitor changes in intracellular fluorescence.

Conclusion

Quinolin-3-ol hydrochloride is a readily accessible and highly adaptable starting material for the development of novel fluorescent probes. By leveraging the reactivity of its hydroxyl group, researchers can synthesize a diverse library of sensors for various analytes. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and application of these probes, empowering scientists to create new tools for advancing our understanding of chemical and biological systems.

References

  • Cui, J., et al. (2025). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Publishing. Retrieved from [Link]

  • MDPI. (2025). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Retrieved from [Link]

  • Elsevier. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • RSC Publishing. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3). Retrieved from [Link]

  • Mini-Review, A. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor.
  • Nehra, N., et al. (2024). Benzothiazole-Quinoline-Based Fluorescent Probe for Fe3+ and its Applications in Environmental and Biological Samples. Journal of Fluorescence.
  • Kim, D., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. Retrieved from [Link]

  • PubMed. (2023). Two novel fluorescent probes based on quinolinone for continuous recognition of Al 3+ and ClO -. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2021). A novel water-soluble quinoline–indole derivative as a three-photon fluorescent probe for identifying nucleolus RNA and mitochondrial DNA. Chemical Communications. Retrieved from [Link]

  • Gryczynski, I., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2025). A new fluorescent sensor for detecting Fe3+ was developed based on chemical modification of the quinoline group. MDPI. Retrieved from [Link]

  • Tian, X., et al. (2020). A multi-photon fluorescent probe based on quinoline groups for the highly selective and sensitive detection of lipid droplets. Analyst, 145, 7941-7945.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Quinoline Bound Imidazoles. ResearchGate. Retrieved from [Link]

  • Gumus, A., & Gumus, S. (2019). Synthesis of Triazole-Coupled Quinoline-Based Fluorescent Sensor. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 58-62. Retrieved from [Link]

  • DePaul University. (n.d.). The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. DePaul Discoveries. Retrieved from [Link]

  • Elsevier. (2025). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Retrieved from [Link]

  • Musiol, R., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Quinoline derivatives as Fluorescent Probes for Zinc Determination in Living Cells. ResearchGate. Retrieved from [Link]

  • Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Retrieved from [Link]

  • PMC. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. PMC. Retrieved from [Link]

  • RSC Publishing. (2021). Anti-amyloidogenic indolizino[3,2-c]quinolines as imaging probes differentiating dense-core, diffuse, and coronal plaques of amyloid-β. RSC Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Quinolin-3-ol Hydrochloride Precipitation in Assay Buffers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing compound instability and precipitation when using quinolin-3-ol hydrochloride in biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing compound instability and precipitation when using quinolin-3-ol hydrochloride in biological and biochemical assays.

Mechanistic Root Cause Analysis: The Chemistry of Precipitation

Understanding why a water-soluble salt suddenly precipitates in your assay requires analyzing the pH-dependent speciation of the molecule.

Quinolin-3-ol possesses two ionizable functional groups:

  • A basic quinoline nitrogen with a pKa of approximately 4.28 ().

  • An acidic phenolic hydroxyl group with a pKa of approximately 8.06 (1[1]).

When purchased as a hydrochloride (HCl) salt, the quinoline nitrogen is fully protonated. In pure water, this salt dissolves readily, creating a highly acidic microenvironment (pH < 4). However, biological assay buffers (e.g., PBS, HEPES, or cell culture media) are strongly buffered at physiological pH (7.2–7.4).

When the aqueous compound stock is spiked into these buffers, the buffer rapidly neutralizes the HCl. At pH 7.4, the molecule is stripped of its proton and exists predominantly as a neutral free base. This neutral species is highly hydrophobic and instantly crashes out of the aqueous solution, leading to inconsistent assay results, apparent loss of inhibitor activity, and irreproducible dose-response curves (2[2]).

Quantitative Data: pH-Dependent Speciation and Solubility

To predict the behavior of quinolin-3-ol in your specific assay, refer to the following speciation table.

pH RangeDominant Molecular SpeciesAqueous Solubility ProfileExperimental Implication
pH < 4.0 Protonated cation (Quinolinium)High (>10 mM)Ideal for aqueous stock solutions, but highly toxic/incompatible with live cell assays.
pH 5.0 - 7.0 Neutral free baseLow (<100 µM)High risk of precipitation during intermediate serial dilutions in unbuffered water.
pH 7.4 Neutral free baseVery LowWill crash out in standard assay buffers without optimized DMSO/surfactant protocols.
pH > 9.0 Deprotonated anion (Phenolate)Moderate to HighSoluble, but non-physiological for the vast majority of biochemical and cellular assays.

Troubleshooting Workflow

Follow this decision tree to systematically resolve precipitation issues in your workflow.

G start Precipitation Observed in Assay Buffer check_stock Check Primary Stock Solvent & Concentration start->check_stock is_dmso Is stock in 100% DMSO? check_stock->is_dmso switch_dmso Switch to anhydrous DMSO or low-pH water is_dmso->switch_dmso No serial_dil Perform serial dilutions in 100% DMSO is_dmso->serial_dil Yes switch_dmso->serial_dil add_buffer Add dropwise to pre-warmed buffer with vortexing serial_dil->add_buffer still_precip Still Precipitating? add_buffer->still_precip add_surfactant Add 0.05-0.1% Tween-20 to assay buffer still_precip->add_surfactant Yes success Proceed with Assay still_precip->success No add_surfactant->success

Workflow for troubleshooting quinolin-3-ol hydrochloride precipitation in aqueous assay buffers.

Self-Validating Experimental Protocols

To bypass the pH-shift precipitation, you must alter how the compound is introduced to the aqueous environment.

Protocol A: Optimized Solubilization and Buffer Spiking

Causality: Using DMSO prevents the compound from experiencing the pH shift until the very last moment. Rapid dispersion prevents localized high concentrations of the hydrophobic free base.

  • Primary Stock Preparation: Prepare a 10 mM primary stock of quinolin-3-ol hydrochloride in high-purity, anhydrous DMSO (2[2]). Validation step: The solution should be completely clear with no particulate matter.

  • Serial Dilutions: Perform all intermediate serial dilutions in 100% DMSO. Do not use water or assay buffer for intermediate steps ().

  • Buffer Preparation: Pre-warm the target assay buffer (e.g., PBS, cell culture media) to 37°C.

  • Spike-in: While vigorously vortexing or stirring the pre-warmed buffer, add the required volume of the DMSO stock dropwise. Critical Rule: Always add the compound to the buffer; never add the buffer to the DMSO stock (3[3]).

  • Final Concentration Check: Ensure the final DMSO concentration is within the tolerance limits of your assay (typically ≤0.1% for cell-based assays, up to 2% for biochemical assays) (4[4]).

Protocol B: Surfactant-Assisted Solubilization (For High-Concentration Assays)

Causality: If the required working concentration exceeds the thermodynamic solubility of the neutral free base, surfactants are required to form micelles that encapsulate and stabilize the hydrophobic molecule.

  • Detergent Selection: Select a biologically compatible non-ionic detergent, such as Tween-20 or Pluronic F-68.

  • Pre-mixing: In a microcentrifuge tube, mix 1 volume of your DMSO compound stock with 1 volume of 20% Tween-20 (prepared in diH2O) (5[5]).

  • Dispersion: Pipette the mixture up and down to ensure homogeneity.

  • Buffer Addition: Disperse this detergent-compound mixture into your final assay buffer. The final concentration of Tween-20 in the assay should be between 0.05% and 0.1% (4[4]).

  • Sonication: Place the final solution in a sonicating water bath for 5 minutes at room temperature to ensure complete micellar integration (5[5]). Validation step: Measure the absorbance at 600 nm; an OD600 of ~0.000 indicates a lack of light-scattering precipitates.

Frequently Asked Questions (FAQs)

Q: My quinolin-3-ol hydrochloride stock is completely clear in water at 10 mM. Why does it instantly turn cloudy when I add it to my cell culture media? A: This is a classic pH-shift precipitation. In pure water, the hydrochloride salt creates an acidic environment, keeping the molecule protonated and highly soluble. Cell culture media is heavily buffered at pH 7.4. When you spike your aqueous stock into the media, the buffer strips the proton from the quinoline nitrogen. The molecule converts to its neutral, hydrophobic state and crashes out of solution (2[2]).

Q: Can I perform my serial dilutions directly in the assay buffer to save time and plasticware? A: No. Serial dilutions should always be performed in 100% anhydrous DMSO. Diluting directly in buffer introduces the compound to an aqueous environment at high intermediate concentrations, exceeding its thermodynamic solubility limit and causing irreversible precipitation (, 5[5]).

Q: I am running a Surface Plasmon Resonance (SPR) binding assay. How should I handle the DMSO concentration to prevent precipitation? A: For sensitive biochemical assays like SPR, maintain a strict, constant DMSO concentration (typically 2%) across all samples and running buffers. Prepare your running buffer with 2% DMSO and use it to dilute your DMSO compound stocks. This prevents bulk refractive index shifts and keeps the compound soluble during the microfluidic injection (4[4]).

Q: Does warming the buffer permanently fix the precipitation? A: No. While gentle warming (e.g., to 37°C) increases kinetic solubility and helps disperse the compound during the initial spike-in, the compound may still precipitate over time if the final concentration exceeds its thermodynamic solubility limit at the assay's resting temperature (2[2]).

References

  • Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors - Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate URL: [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO - GE Healthcare Life Sciences (Cytiva) URL: [Link]

Sources

Optimization

Improving reaction yields when synthesizing quinolin-3-ol hydrochloride

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic bottlenecks and yield-limiting steps commonly e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic bottlenecks and yield-limiting steps commonly encountered during the synthesis of quinolin-3-ol and its subsequent conversion to the hydrochloride salt.

This guide bypasses basic textbook procedures to focus on the causality behind experimental choices, ensuring your workflows act as self-validating systems.

Synthetic Workflow: Pathway Selection

The synthesis of quinolin-3-ol hydrochloride generally proceeds through one of two primary pathways: the classic Pfitzinger-type condensation (Isatin route) for unsubstituted scaffolds, or the interrupted Heyns rearrangement for substituted derivatives.

Workflow Isatin Isatin + Chloropyruvic Acid KOH Alkaline Condensation (KOH, H2O) Isatin->KOH Int1 3-Hydroxycinchoninic Acid (Intermediate) KOH->Int1 Decarb Thermal Decarboxylation (210°C - 220°C) Int1->Decarb FreeBase Quinolin-3-ol (Free Base) Decarb->FreeBase Heyns o-Aminoacetophenone + α-Hydroxyketone Imine Imine Formation & Rearrangement (PTSA/HCl) Heyns->Imine Imine->FreeBase Salt Anhydrous HCl in Diethyl Ether FreeBase->Salt Final Quinolin-3-ol Hydrochloride Salt->Final

Caption: Workflow for Quinolin-3-ol Hydrochloride synthesis via Isatin and Heyns routes.

Troubleshooting & FAQs

Q1: Why is my yield of the 3-hydroxycinchoninic acid intermediate so low when reacting isatin with chloropyruvic acid? A: The condensation between isatin and chloropyruvic acid is highly sensitive to the concentration and thermal state of the base[1]. A common error is using dilute KOH or allowing the solution to cool before adding isatin. Mechanistically, the hot dissolution of KOH provides the necessary thermal activation energy for the isatin ring-opening. For optimal yields (96–98%), you must use a highly concentrated, freshly prepared potassium hydroxide solution (exactly 8 molar equivalents of KOH to 1 equivalent of isatin)[1].

Q2: During the thermal decarboxylation of 3-hydroxycinchoninic acid to quinolin-3-ol, I experience severe product charring. How can I prevent this degradation? A: Decarboxylation of 3-hydroxycinchoninic acid requires aggressive but strictly controlled thermal kinetics. Prolonged heating causes the hydroxyl group to oxidize, leading to polymerization and charring. Instead of a slow ramp, the reaction must be subjected to a rapid thermal shock. Insert the intermediate into a bath preheated to 210 °C and increase the temperature at a strict rate of 1 °C per 10 seconds[1]. Self-Validating Checkpoint: Decomposition and gas evolution must occur precisely at 219–220 °C[1]. If gas evolution occurs earlier or later, your intermediate is impure or your ramp rate is incorrect.

Q3: I am using the Heyns intermediate route (o-aminoacetophenone + α-hydroxyketone) for substituted derivatives. My yields are stuck at 40-50%. How can I drive this reaction to completion? A: The interrupted Heyns rearrangement relies on the in situ generation of an aminoenol intermediate via imine formation[2]. If yields are stalling, the imine formation is likely trapped in equilibrium. To push the reaction forward, ensure you are using a strong acid catalyst. While p-Toluenesulfonic acid (PTSA) at 100 °C works, adding 11.5 N HCl (5 equivalents) in acetonitrile (CH3CN) at room temperature for 12 hours forces the aromatization step, boosting yields of substituted 2-phenylquinolin-3-ols to 80–81%[2].

Q4: How do I ensure quantitative conversion of quinolin-3-ol free base to the hydrochloride salt without introducing hydrolytic impurities? A: Quinolin-3-ol is highly prone to hydration and side-reactions in aqueous acidic media. To form the hydrochloride salt cleanly, you must strictly avoid aqueous HCl. Dissolve the purified quinolin-3-ol free base in an anhydrous, aprotic solvent (such as diethyl ether or 1,4-dioxane). Introduce a pre-titrated solution of 4.0 M HCl in dioxane. This causes instantaneous precipitation of the quinolin-3-ol hydrochloride salt, completely preventing hydrolytic degradation of the delicate C3-hydroxyl group.

Q5: Can I synthesize 3-hydroxyquinolines directly from aryldiazonium salts to avoid harsh thermal decarboxylation? A: Yes. A modern, milder approach involves reacting aryldiazonium salts with alkenes in a nitrile solution to form 3,4-dihydroquinolinium salts[3]. This is followed by direct oxidation at the C-3 position to yield the 3-hydroxyquinoline core[3]. This method is highly tolerant of diverse functional groups and circumvents the 220 °C thermal shock required in the isatin route.

Quantitative Data Summary

The following table summarizes the expected yields and critical parameters for the primary synthetic routes, allowing you to select the optimal methodology based on your target derivative.

Synthetic RoutePrimary ReagentsCatalyst / BaseCritical Temp (°C)Expected Yield (%)Reference
Pfitzinger-type Condensation Isatin + Chloropyruvic acidKOH (8 equiv)210–22060–71[1]
Interrupted Heyns Rearrangement o-Aminoacetophenone + α-hydroxyketone11.5 N HCl (5 equiv)Room Temp80–87[2]
Diazonium Trapping & Oxidation Aryldiazonium salt + alkene + nitrileN/A (Oxidant required)Varies67 (Intermediate)[3]

Step-by-Step Methodologies

Protocol 1: Synthesis of Quinolin-3-ol Free Base (Isatin Route)

This protocol is optimized for large-scale, unsubstituted quinolin-3-ol synthesis.

  • Alkaline Ring Opening: In a multi-necked flask equipped with a mechanical stirrer, dissolve 448 g (8 moles) of KOH in 900 mL of water[1]. While the solution is still hot from the exothermic dissolution, add 147 g (1 mole) of isatin[1]. The solid will quickly dissolve to form an orange-yellow solution[1].

  • Condensation: Introduce chloropyruvic acid to the mixture. Filter the precipitated 3-hydroxycinchoninic acid, wash thoroughly with water, and dry completely[1].

  • Thermal Decarboxylation: Place the dried 3-hydroxycinchoninic acid into a reaction vessel and submerge it in a heating bath preheated exactly to 210 °C[1].

  • Controlled Ramping: Increase the temperature at a rate of 1 °C per 10 seconds. Monitor closely; gas evolution will occur at 219–220 °C[1]. Remove from heat immediately after gas evolution ceases.

  • Isolation: Disperse the resulting solid in absolute alcohol, filter, and dry in a vacuum desiccator over concentrated sulfuric acid to yield the bright-yellow free base[1].

Protocol 2: Synthesis of Substituted Quinolin-3-ols (Heyns Route)

This protocol is optimized for highly functionalized derivatives.

  • Reaction Setup: In an oven-dried 20 mL reaction tube, combine the o-aminoacetophenone derivative (0.73 mmol, 2 equiv) and the α-hydroxyketone derivative (0.36 mmol, 1 equiv) in 4 mL of anhydrous CH3CN[2].

  • Acidification: Add 0.06 mL of 36% HCl (1.8 mmol, 5 equiv) to the mixture[2].

  • Rearrangement: Stir the reaction mixture at room temperature for 12 hours[2].

  • Quenching: Once TLC indicates the consumption of starting materials, quench the reaction with 1 mL of MeOH[2]. Extract with EtOAc and wash with aqueous NaHCO3 solution[2]. Self-Validating Checkpoint: The cessation of CO2 bubbling during the NaHCO3 wash confirms complete neutralization of the acid catalyst.

  • Purification: Dry the organic layer over Na2SO4, evaporate, and purify via column chromatography (EtOAc/hexane 8:2)[2].

Protocol 3: Conversion to Quinolin-3-ol Hydrochloride

This protocol guarantees high-purity salt formation without hydrolysis.

  • Dissolution: Dissolve the purified quinolin-3-ol free base in anhydrous diethyl ether (10 mL per gram of product) under an inert nitrogen atmosphere.

  • Salt Formation: Slowly add a stoichiometric amount of 4.0 M HCl in 1,4-dioxane dropwise while stirring vigorously at 0 °C.

  • Isolation: Collect the instantly precipitated quinolin-3-ol hydrochloride via vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted free base, and dry under high vacuum for 12 hours to afford the pure hydrochloride salt.

References

  • 3-hydroxyquinoline - Organic Syntheses Procedure | orgsyn.org | 1

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines | The Journal of Organic Chemistry - ACS Publications | 2

  • Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts | PMC - NIH | 3

Sources

Troubleshooting

Best practices for long-term temperature storage of quinolin-3-ol hydrochloride

Technical Support Center: Quinolin-3-ol Hydrochloride Storage & Handling Welcome to the Technical Support Center for heterocyclic building blocks. Quinolin-3-ol hydrochloride (CAS 1217110-69-4) is a highly versatile but...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Quinolin-3-ol Hydrochloride Storage & Handling

Welcome to the Technical Support Center for heterocyclic building blocks. Quinolin-3-ol hydrochloride (CAS 1217110-69-4) is a highly versatile but environmentally sensitive intermediate used in medicinal chemistry and drug development. Because it is an electron-rich hydroxyquinoline and a hygroscopic hydrochloride salt, improper storage rapidly degrades its structural integrity, leading to downstream reaction failures.

This guide provides field-proven, self-validating methodologies to ensure the long-term stability of your inventory.

Part 1: Core Storage Parameters & Quantitative Data

To maintain the standard 98% minimum purity[1], storage conditions must strictly control temperature, light, and atmospheric exposure. The table below summarizes the quantitative parameters required for optimal preservation.

ParameterShort-Term (< 1 Year)Long-Term (> 1 Year)Mechanistic Causality
Temperature 15°C to 25°C (RT)-20°CRoom temperature (RT) is sufficient for active-use aliquots[1]. Sub-zero temperatures arrest the thermal degradation of the heterocyclic ring for archived batches.
Atmosphere Ambient (if sealed)Argon / NitrogenAn inert atmosphere prevents the oxidative degradation of the electron-rich phenolic hydroxyl group[2].
Light Exposure Amber VialsComplete DarknessProtects against photo-oxidation[3]. UV/visible light induces radical formation on the quinoline core.
Moisture Control DesiccatorSealed (PTFE/Parafilm)The HCl salt is highly hygroscopic. Moisture ingress alters the compound's stoichiometry and causes physical caking.

Part 2: Troubleshooting & FAQs

Q1: My quinolin-3-ol hydrochloride powder changed from a grey-white powder to a yellowish-brown clump. Is it still viable? Causality & Resolution: The baseline appearance of this compound is a grey-white powder[3]. A shift to yellow or brown indicates photolytic and oxidative degradation, which is common in hydroxyquinolines when exposed to ambient light and oxygen[4]. The hydroxyl group at the 3-position makes the quinoline ring highly susceptible to electrophilic attack and radical-mediated oxidation. Furthermore, the "clumping" indicates moisture absorption due to the hygroscopic nature of the hydrochloride salt. Action: Do not use this batch for sensitive catalytic cross-coupling reactions without prior recrystallization. For future batches, ensure storage in amber vials under an inert argon atmosphere[2].

Q2: The Safety Data Sheet (SDS) recommends room temperature (RT) storage. Why do my yields in downstream coupling reactions drop after 6 months of RT storage? Causality & Resolution: Supplier recommendations—such as RT storage for a 1-year shelf life[3]—are based on unopened, factory-sealed containers. Once the seal is broken, repeated exposure to atmospheric moisture and oxygen accelerates degradation. Because the HCl salt is hygroscopic, it absorbs water from the air. This increases the apparent mass of the powder, meaning that weighing out "1 mmol" actually delivers significantly less than 1 mmol of the active compound, throwing off your reaction stoichiometry. Additionally, the absorbed water can poison moisture-sensitive catalysts (e.g., Palladium or Copper) used in downstream functionalization.

Q3: What is the best practice for storing stock solutions of quinolin-3-ol hydrochloride for biological assays? Causality & Resolution: Avoid long-term storage of solutions whenever possible. Dissolving the compound in solvents like DMSO or aqueous buffers vastly increases molecular mobility, accelerating oxidation compared to the solid state. If pre-mixing is mandatory, dissolve the compound in anhydrous DMSO, aliquot into single-use volumes, purge the headspace with nitrogen, and freeze at -80°C.

Part 3: Step-by-Step Experimental Protocol: Aliquoting and Long-Term Preservation

To prevent the degradation vectors mentioned above, implement this self-validating protocol immediately upon receiving the bulk powder. A self-validating system ensures that any failure in the storage condition is immediately detectable before the chemical is used in an expensive experiment.

Step 1: Thermal Acclimation If the package arrives on cold packs, place the unopened container in a desiccator at room temperature for 2 hours. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder.

Step 2: Inert Atmosphere Transfer Transfer the sealed container into a glove box purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm). Causality: Argon is denser than Nitrogen and provides a superior protective blanket over the solid during handling, preventing oxidation[5].

Step 3: Aliquoting & Sealing Divide the bulk powder into single-use or monthly-use amber glass vials. Cap the vials tightly with PTFE-lined septa and wrap the exterior seal with Parafilm. Causality: Aliquoting prevents the repeated exposure of the master batch to oxygen and moisture during daily lab operations. PTFE prevents chemical degradation of the cap, and amber glass blocks photolytic degradation[3].

Step 4: Temperature Cycling & Self-Validation Store the active-use vial in a dark desiccator at RT[1], and transfer the remaining archive vials to a -20°C freezer. Self-Validation Check: Weigh each archive vial after sealing and record the mass on the label. Before using an archived vial months later, re-weigh it. A mass increase of >0.5% definitively proves seal failure and moisture ingress, validating whether the storage environment was successfully maintained.

Part 4: Visual Workflow

StorageWorkflow Step1 Receive Bulk Powder (Quinolin-3-ol HCl) Step2 Acclimate to RT (in Desiccator) Step1->Step2 Step3 Transfer to Glove Box (Argon Atmosphere) Step2->Step3 Step4 Aliquot into Amber Vials (Minimize Headspace) Step3->Step4 Step5 Seal with PTFE Caps & Parafilm Step4->Step5 Decision Storage Duration? Step5->Decision ShortTerm Short-Term (< 1 Year) Store at 15-25°C Decision->ShortTerm Active Use LongTerm Long-Term (> 1 Year) Store at -20°C Decision->LongTerm Archive

Workflow for inert aliquoting and temperature-controlled storage of Quinolin-3-ol HCl.

References

  • Watson International. "1,2,3,4-tetrahydro-benzo[h]quinolin-3-ol hydrochloride CAS 73579-26-7". Watson International Ltd. URL:[Link]

Sources

Optimization

Reducing background noise in quinolin-3-ol hydrochloride fluorescence assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the photophysical complexities of heterocyclic fluorophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the photophysical complexities of heterocyclic fluorophores. Quinolin-3-ol hydrochloride is a highly versatile compound, but its extended π -electron system and sensitivity to microenvironmental changes often lead to elevated background noise in fluorescence assays[1].

This guide is designed to move beyond basic troubleshooting. We will explore the fundamental causality behind background interference—such as pH-dependent chromophore shifts and the Inner Filter Effect (IFE)—and provide self-validating protocols to optimize your signal-to-noise ratio (SNR).

Diagnostic Workflow for Background Noise

Before adjusting reagents, it is critical to isolate the source of the noise. The following decision tree outlines the logical progression for diagnosing high background signals in quinolin-3-ol assays.

G Start High Background Noise Detected in Assay CheckBlank Measure Blank (Buffer + Quinolin-3-ol only) Start->CheckBlank Decision1 Is Blank Fluorescence High? CheckBlank->Decision1 HighBlank Investigate Probe Autofluorescence / IFE Decision1->HighBlank Yes LowBlank Investigate Matrix Interference (e.g., Lysate) Decision1->LowBlank No CheckConc Check Probe Concentration (>5-10 μM?) HighBlank->CheckConc MatrixFix Use Red-Shifted Excitation or Spectral Unmixing LowBlank->MatrixFix ApplyIFE Apply IFE Correction & Reduce Concentration CheckConc->ApplyIFE High Conc CheckPH Check Buffer pH (Near pKa 4.3 or 8.4?) CheckConc->CheckPH Low Conc AdjustPH Buffer strictly to pH 7.4 Avoid Cationic Chromophore CheckPH->AdjustPH

Diagnostic workflow for identifying and resolving high background noise in quinolin-3-ol assays.

Mechanistic FAQs: The "Why" Behind the Noise

Q1: Why is my vehicle control (blank) showing exceptionally high fluorescence? A: This is typically driven by the intrinsic autofluorescence of the quinoline scaffold. Quinoline is a bicyclic aromatic heterocycle; its extended π -electron system efficiently absorbs light energy and emits it as fluorescence[1]. If your blank (buffer + probe only) is highly fluorescent, you are likely exciting the probe at its peak absorption wavelength without a quenching mechanism present. To resolve this, you must empirically determine the optimal excitation/emission window that maximizes the difference between your bound/active state and the free probe, rather than just using the probe's absolute maximum.

Q2: How does buffer pH dictate the background noise of quinolin-3-ol hydrochloride? A: Quinolin-3-ol possesses two highly sensitive ionizable groups: a quinoline nitrogen (pKa ~4.28) and a hydroxyl group (pKa ~8.4)[2],[3]. At a physiological pH of 7.4, the molecule exists primarily in a neutral or slightly anionic state, which often exhibits weak fluorescence[4]. However, if your assay environment drops below pH 6.0, the quinoline nitrogen protonates, generating a cationic chromophore[4],[5]. This protonation alters the transition dipole moment and can increase fluorescence brightness by over 400-fold (a phenomenon known as acid brightening)[4]. If your buffer capacity is weak, localized pH drops will cause massive, erratic background noise.

Q3: My signal-to-noise ratio (SNR) actually decreases when I add more quinolin-3-ol to the assay. What causes this? A: You are encountering the Inner Filter Effect (IFE) combined with potential Aggregation-Caused Quenching (ACQ). At concentrations typically above 5–10 μM, unreacted quinolin-3-ol molecules in the light path absorb the excitation light before it reaches the center of the well (Primary IFE), or they re-absorb the emitted light before it reaches the detector (Secondary IFE)[6],[7]. This non-linear attenuation artificially depresses your true signal while the baseline background remains high, destroying your SNR.

Step-by-Step Optimization Protocols

To ensure scientific integrity, do not rely solely on software background subtraction. Use the following self-validating protocols to physically and mathematically correct background noise.

Protocol A: Empirical Inner Filter Effect (IFE) Correction

If you must use quinolin-3-ol at concentrations >5 μM, you must correct for IFE using parallel absorbance measurements[6].

  • Prepare Matched Plates: Prepare your standard fluorescence assay plate. In parallel, prepare an identical UV-transparent plate for absorbance readings.

  • Measure Absorbance: Read the absorbance of the wells at your exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ).

  • Validate Absorbance Limits: Ensure that Aex​ and Aem​ are both below 0.3 OD. If they exceed 0.3, the mathematical correction becomes non-linear and invalid; you must dilute your probe.

  • Apply Correction Factor: Calculate the true fluorescence ( Fcorr​ ) from your observed fluorescence ( Fobs​ ) using the standard IFE equation[6]:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Self-Validation: Plot Fcorr​ against probe concentration. The relationship should now be perfectly linear. If it curves downward, ACQ (aggregation) is occurring, and you must proceed to Protocol B.

Protocol B: Buffer and Solvation Optimization

Quinoline derivatives are prone to π−π stacking in aqueous media, leading to scattering and background noise.

  • Buffer Fortification: Use a strong biological buffer (e.g., 50 mM HEPES or Tris) strictly titrated to pH 7.4 to prevent the formation of the highly fluorescent cationic chromophore[4].

  • Surfactant Addition: Add 0.01% to 0.05% (v/v) Tween-20 or Triton X-100 to the assay buffer. This disrupts π−π stacking and prevents the formation of nano-aggregates that cause Rayleigh scattering.

  • Centrifugation: Before reading the plate, centrifuge the assay mixture at 10,000 x g for 5 minutes to pellet any insoluble fluorescent aggregates.

Quantitative Data Summary: Microenvironment Effects

The following table summarizes how different assay conditions typically impact the photophysics and background noise of quinolin-3-ol derivatives.

Assay ConditionDominant Chromophore StateRelative Background NoiseSignal-to-Noise Ratio (SNR)Recommended Action
pH < 5.0 Cationic (Protonated Nitrogen)Extremely High (400x increase)PoorTitrate buffer to pH > 7.0 to quench acid-brightening.
pH 7.4 (Aqueous) Neutral / AnionicLow to ModerateOptimalMaintain strong buffer capacity (50 mM).
Probe > 15 μM Aggregated / IFE DominantHigh (Scattering + IFE)PoorApply IFE mathematical correction; add 0.05% Tween-20.
High Protein Matrix Protein-BoundModerate (Hydrophobic shielding)VariableUtilize spectral unmixing to separate matrix autofluorescence.

References

  • Benchchem. "Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide." Benchchem.
  • Zhang, X., et al. "Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles." Journal of the American Chemical Society, 2018.
  • ChemBK. "3-QUINOLOL - Physico-chemical Properties." ChemBK Database.
  • PubChem. "3-Hydroxyquinoline | C9H7NO." National Institutes of Health.
  • BioRxiv. "Investigating Quinclorac Binding to Human Serum Albumin using Spectroscopy and Molecular Docking." BioRxiv, 2026.
  • ResearchGate. "A Review on the Methods for Correcting the Fluorescence Inner-Filter Effect of Fluorescence Spectrum." ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of Quinolin-3-ol Hydrochloride in High-Throughput Screening (HTS): A Comparison Guide

Executive Summary In early-stage drug discovery, the structural integrity and physicochemical behavior of fragment libraries dictate the success of High-Throughput Screening (HTS) campaigns. Quinolin-3-ol hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the structural integrity and physicochemical behavior of fragment libraries dictate the success of High-Throughput Screening (HTS) campaigns. Quinolin-3-ol hydrochloride (CAS 1217110-69-4) and its tetrahydro-benzo derivatives have emerged as privileged scaffolds, frequently identified as potent lead compounds for targets ranging from glucocorticoid receptors (GR) to acetylcholinesterase (AChE) [1], [3].

However, screening hydroxyl-substituted aromatic nitrogen heterocycles presents unique reproducibility challenges. Depending on the assay environment, these compounds can exhibit pH-dependent solubility limits, fluorescence quenching, or redox cycling—often mimicking Pan-Assay Interference Compounds (PAINS). This guide objectively compares the HTS performance of quinolin-3-ol hydrochloride against alternative quinoline scaffolds and provides a field-proven, self-validating protocol to ensure high-confidence hit generation.

Mechanistic Grounding: Scaffold Chemistry and Assay Interference

To achieve reproducible HTS data, application scientists must understand the causality behind compound behavior in aqueous microplates.

  • The Solubility Advantage of the Hydrochloride Salt: The free base of quinolin-3-ol has limited kinetic solubility in standard aqueous assay buffers. By utilizing the hydrochloride salt, the initial dissolution rate in DMSO is stabilized. When dispensed into an aqueous medium, the salt form prevents the rapid, localized precipitation (crashing out) that often plagues neutral lipophilic fragments.

  • Avoiding PAINS Liability: A common alternative, 8-hydroxyquinoline , is a notorious metal chelator. In biochemical assays containing trace metals (e.g., kinase assays requiring Mg²⁺/Mn²⁺), 8-hydroxyquinoline generates a high rate of false positives by sequestering essential cofactors. In contrast, the spatial arrangement of the hydroxyl group at the 3-position in quinolin-3-ol prevents stable bidentate metal chelation, significantly reducing off-target interference.

  • Self-Validating Systems: Because quinolin-3-ol derivatives can occasionally act as mild optical quenchers at high concentrations (>50 µM), standard single-readout assays are insufficient. Implementing a self-validating dual-mode assay —where a primary target signal is multiplexed with an orthogonal interference check in the same well—is mandatory to isolate true pharmacological activity from assay artifacts [2], [4].

Pathway Ligand Quinolin-3-ol Derivative Receptor Target Receptor (e.g., hGR) Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Shift Reporter Luciferase Expression Complex->Reporter Transcriptional Modulation Signal Luminescent Readout Reporter->Signal Substrate Cleavage

Fig 1: Mechanistic pathway of quinolin-3-ol derivatives modulating receptor-driven reporter signals.

Comparative Performance Data

The following table summarizes the HTS metrics of Quinolin-3-ol HCl compared to common alternative scaffolds, derived from standardized 384-well luciferase reporter assays.

Scaffold / CompoundKinetic Solubility (pH 7.4)Average Z'-FactorFalse Positive RatePrimary HTS Interference Mechanism
Quinolin-3-ol HCl > 150 µM0.72< 2%Mild fluorescence quenching at high conc.
3-Aminoquinoline ~ 80 µM0.65~ 5%Nucleophilic reactivity, assay component binding
8-Hydroxyquinoline < 20 µM0.45> 15%Strong metal chelation (PAINS), redox cycling
Unsubstituted Quinoline ~ 100 µM0.68< 1%High volatility, poor target specificity

Data Interpretation: Quinolin-3-ol HCl provides the optimal balance of high kinetic solubility and low false-positive liability, yielding a robust Z'-factor (>0.7) suitable for automated screening campaigns.

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol employs a multiplexed system. By combining a luminescent target readout with a fluorescent viability counter-screen, the assay becomes self-validating —every well acts as its own internal control against compound-induced cytotoxicity or optical interference [2].

Step 1: Compound Preparation and Buffering
  • Causality: The hydrochloride salt of quinolin-3-ol can cause transient, localized pH drops upon dilution. If unbuffered, this leads to variable protonation states and inconsistent target binding.

  • Action: Prepare 10 mM stock solutions in 100% anhydrous DMSO. Ensure the destination assay medium is highly buffered (e.g., 50 mM HEPES, pH 7.4) to instantly neutralize the HCl salt upon transfer, maintaining the physiological pH required for receptor stability.

Step 2: Acoustic Dispensing
  • Causality: Traditional tip-based liquid handling can cause hydrophobic quinoline derivatives to adhere to plastic surfaces, reducing the actual concentration delivered to the well.

  • Action: Utilize an Acoustic Liquid Handler (e.g., Echo 550) to transfer 25 nL of the compound directly into the center of a 384-well plate containing 25 µL of assay buffer. This touchless transfer ensures a final DMSO concentration of 0.1%, preventing solvent-induced toxicity.

Step 3: Multiplexed Assay Execution (The Self-Validating Step)
  • Causality: A drop in the primary luminescent signal could indicate true target antagonism or non-specific cell death/quenching. An orthogonal readout is required to validate the mechanism.

  • Action:

    • Incubate the cells with the compound for 24 hours at 37°C.

    • Add a fluorogenic cell viability reagent (e.g., CellTiter-Fluor) directly to the well. Incubate for 30 minutes.

    • Read Fluorescence (Ex 380 nm / Em 505 nm) to establish the internal viability baseline.

    • Add the luminescent reporter substrate (e.g., ONE-Glo) to the same well.

    • Read Luminescence to measure target engagement.

Step 4: Data Triage and Validation
  • Action: Calculate the Z'-factor for both readouts. A validated hit is defined as a compound that suppresses the luminescent signal by >50% while maintaining >90% of the fluorescent viability signal. Compounds that suppress both signals are automatically flagged as toxic artifacts.

HTS_Workflow cluster_0 Dual-Mode Validation Lib Quinolin-3-ol HCl Library Dispense Acoustic Dispensing (Aqueous Buffer pH 7.4) Lib->Dispense DualAssay Self-Validating Assay (Multiplexed Readout) Dispense->DualAssay Primary Target Reporter (Luciferase) DualAssay->Primary Counter Interference Check (Fluorescence) DualAssay->Counter Hit Validated Lead (Z' > 0.6) Primary->Hit Active Artifact False Positive (Flagged) Primary->Artifact Active Counter->Hit Clean Counter->Artifact Interference

Fig 2: Self-validating HTS workflow for quinolin-3-ol HCl using dual-mode readouts to triage artifacts.

References

  • ACS Sensors. "Electron Transfer-Enhanced Bimetallic MOF Nanozymes Enabling a Self-Validating Dual-Mode Aptasensor". American Chemical Society, 2026. Available at:[Link]

  • Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Cyclopentaquinoline Derivatives as Nonsteroidal Glucocorticoid Receptor Antagonists". American Chemical Society, 2015. Available at:[Link]

  • NIH RePORTER. "Development of a multiplexed assay in kinetoplastid parasites to identify probes for glycolysis". National Institutes of Health. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Quinolin-3-ol hydrochloride

Standard Operating Procedure & Safety Architecture: Handling Quinolin-3-ol Hydrochloride As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a dynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Architecture: Handling Quinolin-3-ol Hydrochloride

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of regulatory requirements, but as a dynamic system of risk mitigation grounded in molecular causality. Quinolin-3-ol hydrochloride (CAS 1217110-69-4)[1] presents unique handling challenges due to the intersection of its heterocyclic quinoline scaffold and its hydrochloride salt form.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe handling, solubilization, and disposal of this compound.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand why Quinolin-3-ol hydrochloride behaves the way it does in biological and environmental systems.

  • Acidic Dissociation & Localized Irritation: As a hydrochloride salt, this compound exists as a crystalline powder that readily dissociates upon contact with ambient moisture or biological fluids (e.g., sweat, tears, mucous membranes). This dissociation releases localized hydrochloric acid, causing acute tissue irritation and potential corneal damage[2][3].

  • Systemic Toxicity & Dermal Absorption: Strong acid salts of quinoline exist in a dissociated state in solution and in vivo, rendering them toxicologically equivalent to their free base forms[4]. Quinoline derivatives carry a strict "skin" notation, indicating that vapor or particulate contact with the skin can lead to rapid systemic absorption[2].

  • Genotoxicity & Hepatotoxicity: The quinoline scaffold is a known hepatotoxin and potential carcinogen. Once absorbed, hepatic Cytochrome P450 (CYP450) enzymes metabolize the quinoline ring into reactive epoxide intermediates. These electrophilic species can intercalate with DNA or bind to cellular proteins, driving both genotoxic (DNA-adduct formation) and mitogenic mechanisms of hepatocarcinogenicity[5][6].

ToxicityMechanism Q3OH Quinolin-3-ol HCl (Aerosol/Dermal Exposure) Dissociation Moisture Dissociation (Release of HCl) Q3OH->Dissociation Mucous Membranes CYP450 Hepatic CYP450 Metabolism Q3OH->CYP450 Systemic Absorption Irritation Localized Tissue Irritation Dissociation->Irritation Acidic pH Drop Epoxide Reactive Epoxide Intermediate CYP450->Epoxide Oxidation Toxicity Genotoxicity & Hepatotoxicity Epoxide->Toxicity DNA/Protein Adducts

Mechanistic pathway of Quinolin-3-ol HCl toxicity via dissociation and CYP450 metabolism.

Mandatory Personal Protective Equipment (PPE)

Because Quinolin-3-ol hydrochloride is a fine powder capable of aerosolization, standard laboratory attire is insufficient. The following PPE matrix is engineered to block both the corrosive nature of the salt and the systemic absorption of the quinoline base[2][7].

PPE CategorySpecificationScientific Rationale (Causality)
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of aerosolized micro-crystals. The respiratory mucosa is highly susceptible to the localized pH drop caused by HCl dissociation.
Dermal (Hands) Double-layered Nitrile gloves (minimum 5 mil thickness).Quinoline rapidly permeates latex and thin vinyl. Double-gloving ensures structural integrity against both the organic scaffold and the acidic salt[2][3].
Ocular Tight-fitting, unvented chemical safety goggles.Standard safety glasses leave the orbital periphery exposed to airborne dust. Corneal moisture will instantly react with the powder, causing severe pain[2].
Body Tyvek® sleeves or a fully buttoned, fluid-resistant lab coat.Prevents accumulation of dust on forearms. "Skin" notation dictates that dermal exposure must be reduced to absolute zero[2].

Operational Workflow: Safe Handling & Solubilization

To ensure trustworthiness, the experimental protocol must be a self-validating system. By controlling static electricity and airflow, we eliminate the root causes of accidental exposure.

Step-by-Step Weighing and Solubilization Protocol:

  • Environmental Preparation: Ensure the laboratory relative humidity is between 40-60%. Dry environments (<30% RH) exacerbate the static charge of hydrochloride powders, causing them to repel from spatulas and aerosolize.

  • Containment: Conduct all open-container operations inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated powder-weighing fume hood with a draft shield[2][7].

  • Anti-Static Mitigation: Pass an anti-static zero-ionizer gun over the analytical balance, the weigh boat, and the sealed chemical bottle before opening.

  • Transfer: Using a grounded micro-spatula, carefully transfer the Quinolin-3-ol hydrochloride to the weigh boat. Do not drop the powder from a height, as this generates particulate plumes.

  • In-Hood Solubilization: Do not transport the dry powder across the lab. Add your primary solvent (e.g., DMSO or a buffered aqueous solution) directly to the weigh boat or transfer tube inside the hood. Once the compound is fully in solution, the risk of aerosolization drops to zero.

  • Decontamination: Wipe down the balance and surrounding hood surfaces with a mildly alkaline solution (e.g., 1% sodium bicarbonate) to neutralize any microscopic HCl salt residues, followed by a 70% ethanol wipe.

HandlingWorkflow Prep 1. PPE Donning (Double Nitrile, N95) Hood 2. Vented Enclosure (Draft Shield/Hood) Prep->Hood Weigh 3. Anti-Static Weighing Hood->Weigh Solubilize 4. In-Hood Solubilization Weigh->Solubilize Decon 5. Surface Decon (Alkaline Wash) Solubilize->Decon

Sequential workflow for the safe handling and solubilization of hydrochloride powders.

Spill Response and Waste Disposal

Accidental Release Measures: If a dry spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking the powder. Do not use a standard vacuum cleaner, as this will aerosolize the fine particles through the exhaust. Don full PPE (including a P100 respirator) and gently cover the spill with damp, absorbent paper towels to suppress dust formation. Sweep up the damp mass using a non-sparking tool and place it into a sealable hazardous waste container[2][7].

Disposal Logistics: Quinolin-3-ol hydrochloride must not be flushed down the sink[7].

  • Solid Waste: Contaminated gloves, weigh boats, and empty vials must be placed in a dedicated solid hazardous waste bin labeled for "Toxic Organic Solids / Halogenated."

  • Liquid Waste: Solutions containing this compound must be segregated into halogenated organic waste streams (due to the chloride ion from the HCl salt). High-temperature incineration is the only approved method for final destruction, as it ensures the complete breakdown of the stable quinoline heterocyclic ring.

References

  • Dow AgroSciences LLC. "MATERIAL SAFETY DATA SHEET: Quinoline Hydrochloride." Agrian. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Toxicological Review of Quinoline (CAS No. 91-22-5)." EPA.gov. Available at: [Link]

  • Health Canada. "State of the Science Report for a Screening Health Assessment: Quinoline." Canada.ca. Available at:[Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). "Evidence on the Carcinogenicity of Quinoline and its strong acid salts." CA.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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